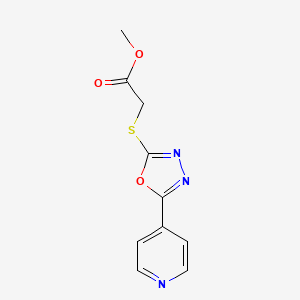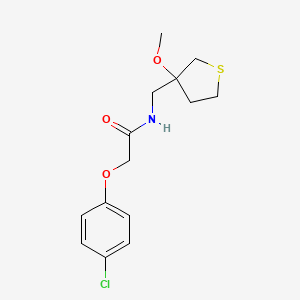![molecular formula C18H17F3N2O3S B2607865 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 899979-62-5](/img/structure/B2607865.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide” were not found in the search results, similar compounds such as N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties .Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Agents
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide and its derivatives have been explored as antihyperglycemic agents. A study highlighted the synthesis of a series of benzamide derivatives, leading to the identification of a candidate drug for treating diabetes mellitus. This research underscores the potential of these compounds in diabetes treatment by modifying the structure-activity relationship (Nomura et al., 1999) Nomura, M., Kinoshita, S., Satoh, H., Maeda, T., Murakami, K., Tsunoda, M., Miyachi, H., & Awano, K. (1999). (3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents. Bioorganic & Medicinal Chemistry Letters, 9(4), 533-538..
Antioxidant Studies
Novel N-substituted benzyl/phenyl acetamides, incorporating a pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl moiety, were synthesized and evaluated for their antioxidant activities. Many of these compounds exhibited moderate to significant radical scavenging activity, suggesting their utility as a template for the development of biologically active compounds (Ahmad et al., 2012) Ahmad, M., Siddiqui, H., Gardiner, J., Parvez, M., & Aslam, S. (2012). Synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. Medicinal Chemistry Research, 22, 794-805..
Antimicrobial Activity
Research into benzothiazole derivatives has shown promising antimicrobial properties. These compounds, synthesized from various chemical reactions, have been tested against several bacterial and fungal strains, showing excellent broad-spectrum antimicrobial activity. This indicates their potential in developing new antimicrobial agents (Padalkar et al., 2014) Padalkar, V., Gupta, V. D., Phatangare, K., Patil, V., Umape, P. G., & Sekar, N. (2014). Synthesis of novel dipodal-benzimidazole, benzoxazole and benzothiazole from cyanuric chloride: Structural, photophysical and antimicrobial studies. Journal of Saudi Chemical Society, 18, 262-268..
Antiplasmodial Activities
In the realm of malaria research, acyl derivatives of furazanes were prepared and evaluated for their antiplasmodial activities against Plasmodium falciparum strains. The study revealed several structure-activity relationships, with benzamides showing promising activity. This research highlights the potential for developing new anti-malarial therapies (Hermann et al., 2021) [Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals, 14(5)].(https://consensus.app/papers/acyl-derivatives-3aminofurazanes-their-antiplasmodial-hermann/e78bb0f9351d5d72bc6c17d215af527f/?utm_source=chatgpt).
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-27(23,25)26/h3-9,12H,1-2,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSYLNSXAQJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2607782.png)
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2607784.png)



![6-Tert-butyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2607791.png)
![1-(4-Fluorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2607792.png)
![(3,3-Difluorocyclobutyl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607793.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2607794.png)
![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2607795.png)

![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607799.png)
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2607803.png)
